BenchChemオンラインストアへようこそ!

Sch 37370

Platelet Aggregation Receptor Binding PAF Antagonism

Sch 37370 offers a distinct pharmacological advantage: a single molecule with simultaneous, potent dual antagonism of both PAF and histamine H1 receptors. Its unique long-lasting antihistamine activity paired with a defined anti-PAF window enables precise study of inflammatory cascades—a profile not achievable with single-mechanism comparators or simple cocktails. For researchers requiring this specific tool for in vivo models of allergic asthma and inflammation.

Molecular Formula C21H21ClN2O
Molecular Weight 352.9 g/mol
CAS No. 117796-52-8
Cat. No. B1680900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 37370
CAS117796-52-8
Synonyms1-acetyl-4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cycloheptal(1,2-b)pyridin-11-ylidine)piperidine
Sch 37370
Sch-37370
Molecular FormulaC21H21ClN2O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
InChIKeyFLTBEMVEAFMWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sch 37370 (N-Acetyldesloratadine, CAS 117796-52-8): Dual PAF and Histamine Antagonist for Preclinical Inflammation Research


Sch 37370 (N-Acetyldesloratadine) is a first-generation, orally bioavailable dual antagonist of platelet-activating factor (PAF) and histamine H1 receptors, developed from the azatadine structural class [1]. It is a chemically defined research compound (C21H21ClN2O, MW 352.86) utilized for investigating the interplay of PAF and histamine signaling in allergic and inflammatory cascades [2].

Why Single-Mediator PAF or Histamine Antagonists Cannot Replicate Sch 37370's Pharmacological Profile


The pathophysiology of allergic asthma and inflammation involves a complex interplay of mediators, with PAF and histamine acting synergistically to drive bronchoconstriction, vasopermeability, and leukocyte infiltration [1]. Relying on a selective PAF antagonist (e.g., WEB 2086, CV-3988, ABT-491) or a pure H1 antihistamine (e.g., loratadine, azatadine) neglects the complementary and redundant activity of the other pathway [2]. Sch 37370 is a single molecular entity that simultaneously and potently antagonizes both receptors, as established in head-to-head and cross-study comparative pharmacology [3]. Its unique dual activity, combined with a long plasma duration of antihistamine activity in humans, creates a pharmacological signature that cannot be achieved by simply mixing two single-target antagonists or by substituting a later dual antagonist with different receptor kinetics [4].

Quantitative Differentiation of Sch 37370: A Comparative Evidence Guide for Scientific Selection


In Vitro Dual Antagonism: Direct Comparison to Selective PAF and Histamine Antagonists

Sch 37370 is a dual antagonist of both PAF and histamine H1 receptors. Unlike selective PAF antagonists such as WEB 2086 or CV-3988, or pure antihistamines like loratadine, Sch 37370 exhibits potent activity at both targets in the same in vitro systems [1]. It inhibits PAF-induced human platelet aggregation with an IC50 of 0.6 µM, directly demonstrating functional PAF antagonism [2]. It also competes for PAF binding to its receptor in human lung membranes with an IC50 of 1.2 µM, confirming direct receptor interaction [3]. Furthermore, Sch 37370 blocks the binding of [3H]pyrilamine to histamine H1 receptors in rat brain membranes, confirming its antihistamine activity [4].

Platelet Aggregation Receptor Binding PAF Antagonism Histamine H1 Antagonism

In Vivo Oral Efficacy in Bronchospasm Models: Comparison to Selective Antagonists

In an in vivo guinea pig model of bronchospasm, orally administered Sch 37370 effectively antagonized challenges from both histamine and PAF, with ED50 values of 2.4 mg/kg and 6.0 mg/kg p.o., respectively [1]. In the same model, Sch 37370 was directly compared to selective agents: it was less potent than the pure H1 antihistamine chlorpheniramine (ED50 ~0.2 mg/kg p.o.) against histamine, but uniquely retained activity against PAF where chlorpheniramine was completely inactive [2]. Conversely, it was less potent than the selective PAF antagonist CV-3988 (ED50 ~1-3 mg/kg p.o.) against PAF, but was the only agent to show dual efficacy [3].

Asthma Bronchospasm In Vivo Oral Bioavailability

Distinct PAF Receptor Subtype Interaction Profile Compared to WEB 2086

A comparative pharmacology study in platelets and macrophages revealed that Sch 37370 and the selective PAF antagonist WEB 2086 exhibit distinct PAF receptor subtype interactions [1]. Sch 37370 does not discriminate between receptor subtypes in platelets and interacts with only one subtype in macrophages. In contrast, WEB 2086 recognizes two distinct receptor subtypes in both platelets and macrophages, and its concentration-response curves have a slope <1, indicating interaction with heterogeneous receptors [2]. Additionally, both compounds display different potencies in rat and human macrophages [3].

Receptor Pharmacology PAF Receptor Subtypes Macrophages

Human Plasma Pharmacokinetics: Differential Duration of Anti-PAF vs. Antihistamine Activity

A placebo-controlled, double-blind clinical study in 10 healthy male subjects (single oral dose of 5 mg/kg) revealed that Sch 37370 exhibits a differential plasma duration of its two activities [1]. The plasma anti-PAF activity declined from high levels at 2 hours to barely detectable levels at 24 hours, while significant antihistamine activity remained present 48 hours post-dose in most subjects [2]. This demonstrates that the antihistamine component has a significantly longer duration of action than the anti-PAF component in humans [3]. No selective PAF antagonist or pure antihistamine would produce this distinct dual pharmacokinetic signature.

Human Pharmacokinetics Plasma Activity Clinical Trial

Primary Research Applications for Sch 37370 Driven by Quantitative Evidence


Validating the Functional Interplay of PAF and Histamine in In Vivo Allergic Inflammation Models

Researchers can use Sch 37370 as a pharmacological tool to dissect the combined roles of PAF and histamine in complex in vivo models, such as antigen-induced bronchospasm or cutaneous allergic reactions. The compound's established oral ED50 values for inhibiting both histamine-induced (2.4 mg/kg) and PAF-induced (6.0 mg/kg) bronchospasm in guinea pigs [1] allows for dose-ranging studies that target both pathways simultaneously. This is not feasible with single-mechanism comparators like chlorpheniramine or CV-3988 [2].

Investigating Differential PAF Receptor Subtype Pharmacology

The distinct PAF receptor subtype interaction profile of Sch 37370 compared to WEB 2086 [1] makes it a valuable compound for studies aimed at understanding the functional consequences of different receptor subtype engagements. Sch 37370's non-discriminating behavior in platelets and single-subtype interaction in macrophages can be exploited to probe PAF receptor heterogeneity in various cell types and tissues [2].

Interpreting Temporal Dynamics in Dual-Target Engagement Studies

For experiments requiring long-term observation or those where the timing of mediator blockade is critical, Sch 37370's known human plasma PK profile is a key selection criterion. The finding that antihistamine activity persists for 48 hours post-dose while anti-PAF activity wanes by 24 hours [1] is essential for designing protocols and interpreting results from prolonged in vivo studies or ex vivo sampling paradigms [2].

Quote Request

Request a Quote for Sch 37370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.